molecular formula C12H8FN3 B2442486 5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile CAS No. 2093542-14-2

5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile

Cat. No.: B2442486
CAS No.: 2093542-14-2
M. Wt: 213.215
InChI Key: NKRFTHZVWGRHLO-UHFFFAOYSA-N
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Description

5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile is a chemical compound with a complex structure that includes a fluorobenzonitrile core substituted with a but-2-yn-1-yl and a cyano group

Preparation Methods

The synthesis of 5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Fluorobenzonitrile Core: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into a benzonitrile ring.

    Introduction of the But-2-yn-1-yl Group: This step may involve a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to 5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile include other fluorobenzonitrile derivatives with different substituents These compounds may share similar chemical properties but differ in their specific reactivity and applications

Properties

IUPAC Name

but-2-ynyl-(3-cyano-4-fluorophenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c1-2-3-6-16(9-15)11-4-5-12(13)10(7-11)8-14/h4-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRFTHZVWGRHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(C#N)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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